molecular formula C8H7Cl2NO B8421486 3-(3-Pyridyl)acryloyl chloride hydrochloride CAS No. 3272-03-5

3-(3-Pyridyl)acryloyl chloride hydrochloride

Cat. No. B8421486
M. Wt: 204.05 g/mol
InChI Key: PVASFTAFYFDJDA-UHFFFAOYSA-N
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Patent
US09169209B2

Procedure details

To a suspension of 3-(pyridin-3-yl)acrylic acid (1.03 g, 6.9 mmol) in DCM (25 ml) is added oxalyl chloride (2 M in DCM, 17.25 mL, 34.5 mmol) dropwise. With stir, 100 uL of DMF is added and the mixture is stirred at RT for 30 min then heat at reflux for 3 h. The solvent is removed under vacuum and ether is added (40 mL). The suspension is stirred at RT for 30 min then filtered. The solid is washed with ether (20 mL) and dried under vacuum to give the tilted compound as a white solid. (1.22 g, 87%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
17.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([OH:11])=O)[CH:2]=1.C(Cl)(=O)C([Cl:15])=O.CN(C=O)C>C(Cl)Cl>[ClH:15].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([Cl:15])=[O:11])[CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17.25 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
100 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
With stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum and ether
ADDITION
Type
ADDITION
Details
is added (40 mL)
STIRRING
Type
STIRRING
Details
The suspension is stirred at RT for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The solid is washed with ether (20 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CC(=CC=C1)C=CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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